6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
This compound, also known by its CAS Number 722471-86-5, is a chemical with the molecular formula C16H22N4O2 . It has a molecular weight of 302.38 . The IUPAC name for this compound is 6-amino-1-benzyl-5-(isopentylamino)-2,4(1H,3H)-pyrimidinedione .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are various functional groups, including an amino group, a benzyl group, and an isopentylamino group .Physical and Chemical Properties Analysis
This compound is a powder with a color that can range from white to yellow to beige . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Chemical Structure and Properties
The compound 6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the class of tetrahydropyrimidine-2,4-diones. These compounds typically exhibit significant structural features like nearly planar pyrimidine rings and potential for extensive hydrogen bonding. El‐Brollosy et al. (2012) studied a related compound, highlighting these structural characteristics which are critical for chemical interactions and potential biological activity (El‐Brollosy et al., 2012).
Potential in Supramolecular Chemistry
Fonari et al. (2004) described the use of a similar dihydropyrimidine-2,4-dione derivative in the creation of hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in materials science and nanotechnology due to their ability to form complex structures at the molecular level (Fonari et al., 2004).
Role in Organic Synthesis
Research by Haidukevich et al. (2020) on leucine-based cyclic dipeptides demonstrates the use of tetrahydropyrimidine-2,4-dione derivatives in the synthesis of complex organic compounds. These methods are important in the development of pharmaceuticals and other organic materials (Haidukevich et al., 2020).
Antimicrobial and Antioxidant Potential
Al-Adhami and Al-Majidi (2021) explored derivatives of 6-amino-1,3-dimethyluracil, closely related to the compound , for their antioxidant and antimicrobial properties. This suggests potential for the compound to be used in medical research and drug development (Al-Adhami & Al-Majidi, 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
6-amino-1-benzyl-5-(3-methylbutylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11(2)8-9-18-13-14(17)20(16(22)19-15(13)21)10-12-6-4-3-5-7-12/h3-7,11,18H,8-10,17H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJBPQQOKBFYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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